molecular formula C16H16ClNO3 B5692463 2-chloro-N-(2,4-dimethoxyphenyl)-4-methylbenzamide

2-chloro-N-(2,4-dimethoxyphenyl)-4-methylbenzamide

Cat. No. B5692463
M. Wt: 305.75 g/mol
InChI Key: PBHQMAUXGGIHHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(2,4-dimethoxyphenyl)-4-methylbenzamide, also known as CDMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the fields of medicine and biochemistry.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2,4-dimethoxyphenyl)-4-methylbenzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cancer cell proliferation and bacterial growth.
Biochemical and Physiological Effects:
2-chloro-N-(2,4-dimethoxyphenyl)-4-methylbenzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the growth of bacterial biofilms, which are known to contribute to the development of antibiotic resistance.

Advantages and Limitations for Lab Experiments

One advantage of using 2-chloro-N-(2,4-dimethoxyphenyl)-4-methylbenzamide in lab experiments is its potent antitumor and antibacterial activity. However, its limited solubility in aqueous solutions can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on 2-chloro-N-(2,4-dimethoxyphenyl)-4-methylbenzamide. One area of interest is the development of new antibiotics based on 2-chloro-N-(2,4-dimethoxyphenyl)-4-methylbenzamide's antibacterial activity. Additionally, further studies are needed to fully understand the mechanism of action of 2-chloro-N-(2,4-dimethoxyphenyl)-4-methylbenzamide and its potential applications in cancer treatment. Finally, researchers may explore modifications to the chemical structure of 2-chloro-N-(2,4-dimethoxyphenyl)-4-methylbenzamide to improve its solubility and efficacy in lab experiments.

Synthesis Methods

2-chloro-N-(2,4-dimethoxyphenyl)-4-methylbenzamide can be synthesized through a multi-step process starting from 2,4-dimethoxybenzoic acid. The first step involves the conversion of the carboxylic acid group to an acid chloride using thionyl chloride. The resulting product is then reacted with 4-methylbenzoyl chloride in the presence of aluminum chloride to form the desired compound.

Scientific Research Applications

2-chloro-N-(2,4-dimethoxyphenyl)-4-methylbenzamide has been found to exhibit potent antitumor activity in various cancer cell lines, including breast, colon, and lung cancer. Additionally, 2-chloro-N-(2,4-dimethoxyphenyl)-4-methylbenzamide has been shown to inhibit the growth of antibiotic-resistant bacteria, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

2-chloro-N-(2,4-dimethoxyphenyl)-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3/c1-10-4-6-12(13(17)8-10)16(19)18-14-7-5-11(20-2)9-15(14)21-3/h4-9H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBHQMAUXGGIHHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2,4-dimethoxyphenyl)-4-methylbenzamide

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